3-Borono-2-hydroxybenzoic acid
Description
3-Borono-4-methylbenzoic acid (CAS: 170230-88-3) is a boronic acid derivative with the molecular formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol . The compound exhibits stability under normal conditions but should avoid contact with strong acids, bases, oxidizing agents, and reducing agents to prevent hazardous reactions . Its first-aid protocols emphasize immediate decontamination for skin or eye exposure, hydration for ingestion, and fresh air for inhalation, though acute or chronic effects remain undetermined .
Properties
Molecular Formula |
C7H7BO5 |
|---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
3-borono-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7BO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11) |
InChI Key |
UUKSYHDJOZHMTB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with a boron-containing reagent. One common method is the direct borylation of 2-hydroxybenzoic acid using boronic acid or boronic ester under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of 3-borono-2-hydroxybenzoic acid may involve large-scale borylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-borono-2-oxo-benzoic acid.
Reduction: Formation of 3-borono-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Borono-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-borono-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Substituent Effects
- 3-Borono-4-methylbenzoic acid: Contains a borono (-B(OH)₂) group at position 3 and a methyl (-CH₃) group at position 3.
- 3-Hydroxybenzoic acid (C₇H₆O₃, MW: 140.85 g/mol): Features a hydroxyl (-OH) group at position 3. This polar group increases water solubility and acidity (pKa ~4.1), making it useful as a solvent, stabilizer, or intermediate in pharmaceuticals .
- 3-Methoxy-2-nitrobenzoic acid: Combines a methoxy (-OCH₃) group at position 3 and a nitro (-NO₂) group at position 2. The electron-withdrawing nitro group reduces reactivity under acidic conditions, while the methoxy group stabilizes aromaticity .
- 3-Amino-4-hydroxybenzoic acid (C₇H₇NO₃, MW: 153.13 g/mol): Includes amino (-NH₂) and hydroxyl (-OH) groups, enabling zwitterionic behavior and applications in dye synthesis or drug intermediates .
Reactivity and Stability
Data Table: Comparative Analysis of Hydroxybenzoic Acid Derivatives
Biological Activity
3-Borono-2-hydroxybenzoic acid (commonly referred to as 3-BHBA) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 3-BHBA, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
3-Borono-2-hydroxybenzoic acid is a derivative of salicylic acid, characterized by the presence of a boron group at the meta position relative to the hydroxyl group. This modification enhances its solubility and potential interactions with biological systems. The structural formula can be represented as:
Mechanisms of Biological Activity
The biological activity of 3-BHBA can be attributed to several mechanisms:
- Antioxidant Activity : 3-BHBA exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and inflammatory bowel diseases.
- Antimicrobial Properties : Preliminary research suggests that 3-BHBA may possess antimicrobial activity against certain pathogens, making it a candidate for developing new antimicrobial agents.
Case Studies
-
Anti-inflammatory Activity :
A study conducted on animal models demonstrated that 3-BHBA significantly reduced inflammation markers in induced arthritis models. The reduction in myeloperoxidase activity indicated its effectiveness in mitigating inflammation comparable to established anti-inflammatory drugs like indomethacin . -
Antioxidant Studies :
In vitro assays revealed that 3-BHBA effectively scavenged free radicals, with a notable decrease in lipid peroxidation levels in treated cells. These findings suggest its potential role as a protective agent against oxidative stress-related damage . -
Antimicrobial Testing :
A recent investigation into the antimicrobial efficacy of 3-BHBA showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine modulation | |
| Antimicrobial | Bacterial inhibition |
Pharmacokinetics
The pharmacokinetic profile of 3-BHBA has been evaluated through various studies. Key findings include:
- Absorption : Following oral administration, 3-BHBA demonstrates good bioavailability with rapid absorption into systemic circulation.
- Distribution : The compound is widely distributed across tissues, which is advantageous for targeting localized inflammatory sites.
- Metabolism : Metabolic studies indicate that 3-BHBA undergoes conjugation processes, primarily forming glucuronides and sulfates, facilitating its excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
